molecular formula C13H14N2O B15306368 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde

4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde

Cat. No.: B15306368
M. Wt: 214.26 g/mol
InChI Key: YTGVNZONXBBKII-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde (CAS: 923730-09-0) is a substituted imidazole derivative featuring a benzaldehyde moiety at the 4-position and a methyl group at the 2-position of the aromatic ring. The ethyl substituent on the imidazole nitrogen enhances lipophilicity, while the aldehyde group provides reactivity for further synthetic modifications. This compound was previously available at 95% purity but is now discontinued, likely due to challenges in synthesis, stability, or niche applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C13H14N2O/c1-3-13-14-6-7-15(13)12-5-4-11(9-16)10(2)8-12/h4-9H,3H2,1-2H3

InChI Key

YTGVNZONXBBKII-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CC(=C(C=C2)C=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, leading to alterations in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

lists structurally related compounds with Tanimoto similarity scores (a measure of structural overlap):

Compound Name CAS Number Similarity Score Key Functional Groups
4-(2-Methylimidazol-1-yl)phenylamine 74852-81-6 0.98 Phenylamine, methylimidazole
4-(2-Ethyl-1H-imidazol-1-yl)aniline 75395-47-0 0.90 Aniline, ethylimidazole
2-(2-Methyl-1H-imidazol-1-yl)aniline 26286-55-5 0.93 Aniline, methylimidazole (2-position)

Key Observations :

  • 4-(2-Methylimidazol-1-yl)phenylamine (similarity 0.98) shares nearly identical core structure but replaces the benzaldehyde with a phenylamine group. This substitution increases nucleophilicity, making it more suitable for coupling reactions compared to the aldehyde-containing target compound .
  • 4-(2-Ethyl-1H-imidazol-1-yl)aniline (similarity 0.90) retains the ethylimidazole moiety but substitutes benzaldehyde with aniline. The ethyl group enhances lipophilicity relative to methyl analogs, while the aniline group enables participation in diazotization or Schiff base formation .

Physical and Crystallographic Properties

  • Crystallography : Compounds like (Z)-1-(2-Hydroxyethyl)-4-(2-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one () exhibit anisotropic displacement ellipsoids resolved via SHELX software . The target compound’s benzaldehyde group may influence crystal packing through weak C–H···O interactions, distinct from the hydrogen-bonding networks observed in hydroxyethyl or methoxy-substituted analogs .
  • Solubility : The ethyl group in the target compound likely reduces aqueous solubility compared to methyl-substituted analogs (e.g., CAS 74852-81-6), while the aldehyde group may enhance solubility in polar aprotic solvents .

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